Ethyl(phenylsulfamoyl)carbamate
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Overview
Description
Ethyl(phenylsulfamoyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a phenylsulfamoyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(phenylsulfamoyl)carbamate can be achieved through several methods. One common approach involves the reaction of phenylsulfamoyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of phenylsulfamoyl isocyanate, which reacts with ethanol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl(phenylsulfamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or alcohols replace the ethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Products may include sulfonic acids or sulfonamides.
Reduction: Products may include primary amines or alcohols.
Substitution: Products may include substituted carbamates or ureas.
Scientific Research Applications
Ethyl(phenylsulfamoyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(phenylsulfamoyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by forming covalent bonds with active site residues, leading to the disruption of normal cellular processes. Additionally, it may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Ethyl(phenylsulfamoyl)carbamate can be compared with other carbamate compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl(phenylcarbamoyl)carbamate: Similar structure but with a phenylcarbamoyl group instead of a phenylsulfamoyl group.
Uniqueness
This compound is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90438-31-6 |
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Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
ethyl N-(phenylsulfamoyl)carbamate |
InChI |
InChI=1S/C9H12N2O4S/c1-2-15-9(12)11-16(13,14)10-8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12) |
InChI Key |
JJNNOOVVEYDNLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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